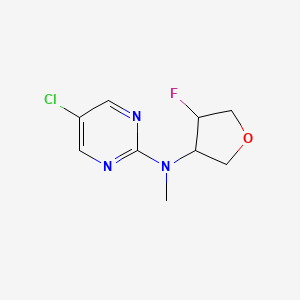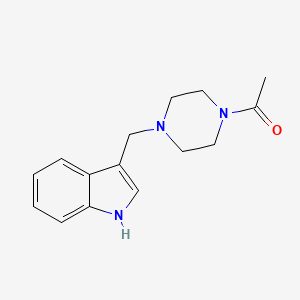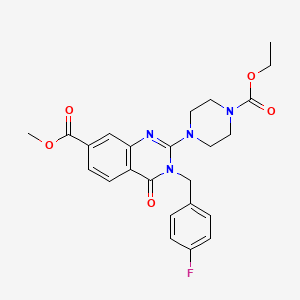
4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a complex organic compound with significant applications in scientific research. This molecule features various functional groups, including a pyridine ring substituted with bromine, a piperidine ring connected via an ether linkage, and a pyrrolidinone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one typically begins with the bromination of 2-pyridinol to introduce the bromine atom at the 3-position of the pyridine ring. The resulting 3-bromo-2-pyridinol is then subjected to a nucleophilic substitution reaction with piperidine to form the ether linkage. The final step involves acylation using 1-methylpyrrolidin-2-one under suitable reaction conditions, often involving coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods may optimize the synthetic route by employing catalytic processes or continuous flow techniques to enhance efficiency and yield. The precise conditions, including temperature, pressure, and solvent choice, are fine-tuned to achieve scalability and reproducibility in large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, primarily affecting the piperidine or pyrrolidinone rings, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : The bromine substituent on the pyridine ring can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Palladium on carbon (Pd/C) with hydrogen (H₂).
Substitution: : Various bases (e.g., sodium hydroxide, NaOH) or acids (e.g., sulfuric acid, H₂SO₄).
Major Products
The major products of these reactions include bromine-substituted or hydrogen-substituted derivatives, ketones, carboxylic acids, or substituted pyridine and piperidine compounds.
Aplicaciones Científicas De Investigación
This compound has diverse applications across various scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Studied for its potential as a ligand in biochemical assays involving bromine-substituted aromatic compounds.
Medicine: : Investigated for its pharmacological properties and potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: : Employed in material science for developing polymers and other advanced materials.
Mecanismo De Acción
The exact mechanism by which 4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one exerts its effects depends on its specific application. In pharmacology, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding to active or allosteric sites. Molecular docking studies and in vitro assays help elucidate these interactions and pathways.
Comparación Con Compuestos Similares
Compared to similar compounds, 4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one exhibits unique features, such as the specific substitution pattern on the pyridine ring and the presence of multiple functional groups allowing diverse chemical reactivity and biological activity.
List of Similar Compounds
4-(4-((2-Chloropyridin-3-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one
4-(4-((2-Fluoropyridin-3-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one
4-(4-((3-Iodopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one
And there you go! A detailed breakdown of this compound. Let me know if there's anything else you need!
Propiedades
IUPAC Name |
4-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O3/c1-19-10-11(9-14(19)21)16(22)20-7-4-12(5-8-20)23-15-13(17)3-2-6-18-15/h2-3,6,11-12H,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTSNLPNZBYOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Methylphenyl)methyl][2-(pyridin-3-yl)ethyl]amine](/img/structure/B2977723.png)
![2,2-dimethyl-1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B2977725.png)
![1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2977726.png)




![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977738.png)
![N-(3,4-DIMETHOXYPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2977739.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2977740.png)

![Methyl[(2-propoxynaphthalen-1-yl)methyl]amine](/img/structure/B2977743.png)

